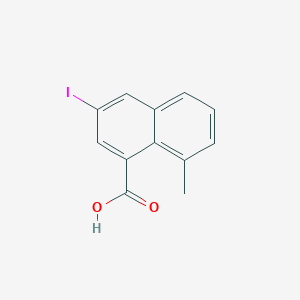![molecular formula C18H23N6O8P B12829066 N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate is a C-glycosyl compound that plays a significant role in various biochemical processes. This compound is involved in the biosynthesis of tetrahydromethanopterin, an essential cofactor in methanogenic archaea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate involves the reaction between (7,8-dihydropterin-6-yl)methyl diphosphate and 4-(beta-D-ribofuranosyl)aniline 5’-phosphate. The reaction is catalyzed by the enzyme 7,8-dihydropterin-6-yl-methyl-4-(beta-D-ribofuranosyl)aminobenzene 5’-phosphate synthase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in biochemical research. the enzymatic synthesis method mentioned above can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate primarily undergoes substitution reactions. The enzyme-catalyzed reaction involves the substitution of diphosphate with the ribofuranosyl aniline phosphate .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include (7,8-dihydropterin-6-yl)methyl diphosphate and 4-(beta-D-ribofuranosyl)aniline 5’-phosphate. The reaction conditions typically involve the presence of the specific enzyme mentioned earlier .
Major Products
The major product formed from this reaction is N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate, along with diphosphate as a byproduct .
Applications De Recherche Scientifique
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate has several scientific research applications:
Chemistry: It is used in the study of enzyme-catalyzed reactions and the biosynthesis of complex molecules.
Biology: The compound is crucial in understanding the metabolic pathways in methanogenic archaea.
Medicine: Research involving this compound can provide insights into the development of antibiotics targeting methanogenic archaea.
Mécanisme D'action
The mechanism of action of N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate involves its role as a substrate in the biosynthesis of tetrahydromethanopterin. The enzyme 7,8-dihydropterin-6-yl-methyl-4-(beta-D-ribofuranosyl)aminobenzene 5’-phosphate synthase catalyzes the reaction, facilitating the transfer of the ribofuranosyl aniline phosphate group to the dihydropterin moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropteroate: Another compound involved in the biosynthesis of folate derivatives.
Tetrahydrofolate: A related compound that serves as a cofactor in various enzymatic reactions.
Uniqueness
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate is unique due to its specific role in the biosynthesis of tetrahydromethanopterin, which is not found in many other biochemical pathways .
Propriétés
Formule moléculaire |
C18H23N6O8P |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-5-[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]phenyl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H23N6O8P/c19-18-23-16-12(17(27)24-18)22-10(6-21-16)5-20-9-3-1-8(2-4-9)15-14(26)13(25)11(32-15)7-31-33(28,29)30/h1-4,11,13-15,20,25-26H,5-7H2,(H2,28,29,30)(H4,19,21,23,24,27)/t11-,13-,14-,15+/m1/s1 |
Clé InChI |
VNLUYZYZRAWLHI-NGFQHRJXSA-N |
SMILES isomérique |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES canonique |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


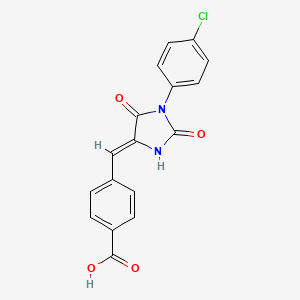
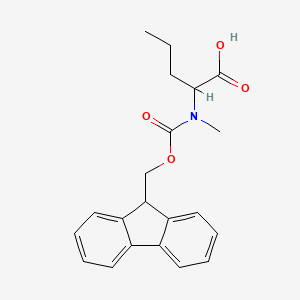
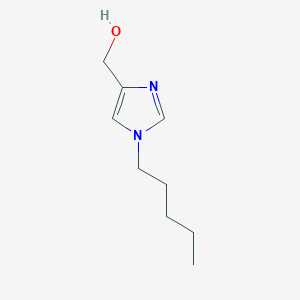
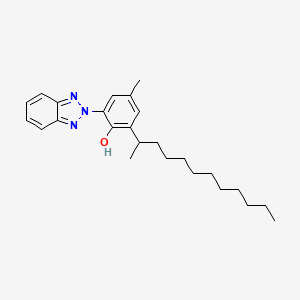
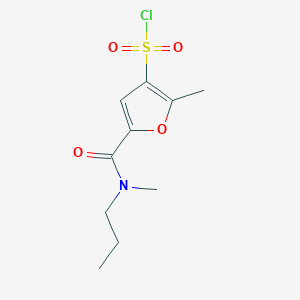
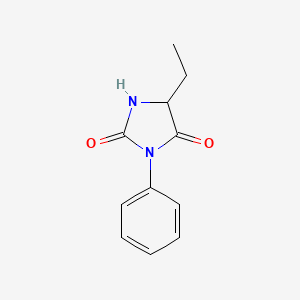
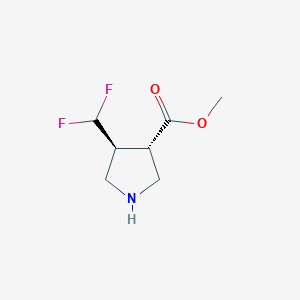
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
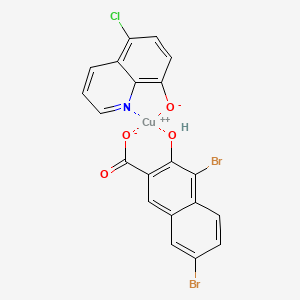
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
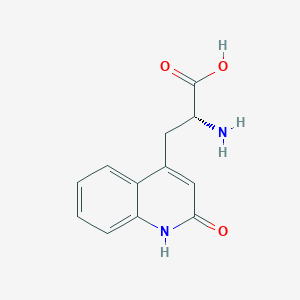
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)
